molecular formula C19H26N2O3 B13685966 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde

3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde

Cat. No.: B13685966
M. Wt: 330.4 g/mol
InChI Key: AHVJZHDIBISBPL-UHFFFAOYSA-N
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Description

3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant stability and reactivity. The compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

The synthesis of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . This process often includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic processes and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the aldehyde group into a carboxylic acid.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the bicyclic structure.

    Condensation: It can react with acyl chlorides or anhydrides to form amides or esters.

Scientific Research Applications

3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of 3-Benzyl-8-Boc-3,8-diazabicyclo[32

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 3-benzyl-1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-16-9-10-19(21,14-22)13-20(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3

InChI Key

AHVJZHDIBISBPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)C=O

Origin of Product

United States

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